![molecular formula C11H16FNO2 B1386118 1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine CAS No. 1019573-25-1](/img/structure/B1386118.png)
1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine
Overview
Description
1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine (FME) is an organic compound that has been of interest to the scientific community due to its unique properties. FME has been studied for its ability to act as a catalyst in various chemical reactions, as well as its potential use in drug development and laboratory experiments.
Scientific Research Applications
Serotonin 1A Receptors in Alzheimer's Disease
The compound 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, which shares structural similarities with "1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine," was used in conjunction with positron emission tomography (PET) for quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. This study highlighted the potential of such compounds in neuroimaging applications, particularly for diagnosing and understanding the progression of neurodegenerative diseases like Alzheimer's (Kepe et al., 2006).
Transport and Luminescence in Organic Compounds
Research on naphthyl phenylamine (NPA) compounds, including those with fluoro and methoxy substituents, explored their transport and luminescence properties. These studies are crucial for developing new materials for organic light-emitting diodes (OLEDs) and other electronic devices. The findings show how the polarity of side groups, such as methoxy and fluoro, influence the hole mobilities and luminescence properties of NPA compounds, which is valuable for designing more efficient electronic materials (Tong et al., 2004).
Fluorescent Properties of Zn(II) Coordination Complexes
The synthesis of novel Zn(II) complexes with pyrazolone-type Salen ligands, featuring methoxy-phenyl substituents, demonstrates the impact of such compounds on the structures and fluorescent properties of zinc coordination complexes. These findings have implications for the development of new materials with potential applications in sensors, imaging, and lighting technologies (Song et al., 2015).
properties
IUPAC Name |
1-[5-fluoro-2-(2-methoxyethoxy)phenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2/c1-8(13)10-7-9(12)3-4-11(10)15-6-5-14-2/h3-4,7-8H,5-6,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYONGDDPZUBLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)OCCOC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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